
Investigating NK-3 Receptor Function with SB
235375: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SB 235375

Cat. No.: B1680814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neurokinin-3 (NK-3)

receptor antagonist, SB 235375, and its application in elucidating NK-3 receptor function. This

document details the pharmacological properties of SB 235375, experimental protocols for its

use in vitro and in vivo, and a summary of key quantitative data. Visualizations of the NK-3

receptor signaling pathway and experimental workflows are also provided to facilitate a deeper

understanding of its mechanism and application.

Introduction to the NK-3 Receptor and SB 235375
The neurokinin-3 receptor (NK-3R) is a G-protein coupled receptor (GPCR) that belongs to the

tachykinin receptor family.[1] Its endogenous ligand is neurokinin B (NKB), and the activation of

NK-3R is implicated in a variety of physiological processes, including reproductive function,

regulation of mood, and pain transmission.[1] Consequently, the NK-3R has emerged as a

promising therapeutic target for a range of conditions, including neuropsychiatric and

reproductive disorders.[1]

SB 235375, with the chemical name (-)-(S)-N-(alpha-Ethylbenzyl)-3-(carboxymethoxy)-2-

phenylquinoline-4-carboxamide, is a potent and selective non-peptide antagonist of the human

NK-3 receptor.[2] Its high affinity and selectivity, coupled with low central nervous system

(CNS) penetration, make it an invaluable tool for investigating the peripheral roles of the NK-3

receptor.[1][2]
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Pharmacological Profile of SB 235375
SB 235375 exhibits high affinity for the human NK-3 receptor and demonstrates significant

selectivity over other tachykinin receptors, namely the NK-1 and NK-2 receptors. Its antagonist

activity has been characterized in a variety of in vitro and in vivo models.

Table 1: In Vitro Activity of SB 235375
Assay Type

Cell
Line/Tissue

Agonist Parameter Value Reference

Radioligand

Binding

CHO cells

expressing

hNK-3R

[¹²⁵I]

[MePhe⁷]-

NKB

Kᵢ 2.2 nM [1]

Calcium

Mobilization

HEK 293

cells

expressing

hNK-3R

Neurokinin B Kₑ 12 nM [1]

Contraction

Assay

Rabbit

isolated iris

sphincter

Senktide pA₂ 8.1 [1]

Contraction

Assay

Guinea pig

ileal circular

smooth

muscle

Senktide pA₂ 8.3 [1]

Table 2: Receptor Selectivity of SB 235375
Receptor Binding Affinity (Kᵢ) Reference

Human NK-3 2.2 nM [1]

Human NK-1 > 100,000 nM [1]

Human NK-2 209 nM [1]

Table 3: In Vivo Efficacy of SB 235375
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Animal
Model

Agonist
Effect
Measured

Route of
Administrat
ion

ED₅₀ /
Effective
Dose

Reference

Rabbit Senktide (i.v.)
Inhibition of

miosis
Intravenous 0.56 mg/kg [1]

Guinea Pig Citric Acid
Inhibition of

cough

Intraperitonea

l
10-30 mg/kg [1]

Rat
Colorectal

Distension

Reduction in

abdominal

contractions

Oral 50 mg/kg [3]

Table 4: Pharmacokinetic Properties of SB 235375
Parameter Species Finding Reference

CNS Penetration Mouse, Rat

Does not effectively

cross the blood-brain

barrier

[1]

Oral Absorption Mouse, Rat
Well absorbed

systemically
[1]

NK-3 Receptor Signaling Pathway
The NK-3 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon binding of an agonist

like NKB, the receptor undergoes a conformational change, leading to the activation of

phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular

calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with the activation

of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.
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NK-3 Receptor Gq/11 Signaling Pathway

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

function of the NK-3 receptor using SB 235375.

In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of SB 235375 for the NK-3 receptor.

Materials:

Membrane preparations from cells expressing the human NK-3 receptor (e.g., CHO-hNK-

3R).

Radioligand: [¹²⁵I][MePhe⁷]-Neurokinin B.

SB 235375.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

Non-specific binding control (e.g., a high concentration of a non-labeled NK-3R ligand).

Glass fiber filters.

Scintillation counter.
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Procedure:

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, varying

concentrations of SB 235375 (or vehicle for total binding), and a fixed concentration of [¹²⁵I]

[MePhe⁷]-NKB. For non-specific binding, add a saturating concentration of a non-labeled

NK-3R ligand.

Incubation: Incubate the plate at room temperature for a predetermined time to reach

equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-

specifically bound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value (the concentration of SB 235375 that inhibits 50% of the

specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the

radioligand and Kₑ is its dissociation constant.
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Radioligand Binding Assay Workflow

In Vitro Calcium Mobilization Assay
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This functional assay measures the ability of SB 235375 to antagonize agonist-induced

increases in intracellular calcium.

Materials:

Cells stably expressing the human NK-3 receptor (e.g., HEK 293-hNK-3R).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

NK-3 receptor agonist (e.g., Neurokinin B or senktide).

SB 235375.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Fluorescence plate reader with automated injection capabilities.

Procedure:

Cell Plating: Seed the HEK 293-hNK-3R cells in a black-walled, clear-bottom 96-well plate

and culture overnight.

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-

sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of SB
235375 (or vehicle) to the wells and incubate for a short period.

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a

baseline fluorescence reading.

Agonist Injection: Inject a fixed concentration of the NK-3R agonist into the wells and

immediately begin recording the change in fluorescence intensity over time.

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular

calcium. Determine the dose-response curve for the agonist in the presence and absence of

different concentrations of SB 235375. Calculate the Kₑ value for SB 235375 from the

rightward shift of the agonist dose-response curve using the Schild equation.
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In Vivo Citric Acid-Induced Cough Model in Guinea Pigs
This model assesses the potential of SB 235375 to inhibit cough, a peripherally mediated

reflex.

Materials:

Male Dunkin-Hartley guinea pigs.

SB 235375.

Vehicle control.

Citric acid solution (e.g., 0.4 M).

Whole-body plethysmograph.

Nebulizer.

Procedure:

Acclimatization: Acclimatize the guinea pigs to the plethysmograph chambers.

Drug Administration: Administer SB 235375 (e.g., 10-30 mg/kg) or vehicle via the desired

route (e.g., intraperitoneal) at a specified time before the citric acid challenge.

Cough Induction: Place the animals in the plethysmograph chambers and expose them to an

aerosol of citric acid for a set duration (e.g., 10 minutes).

Cough Measurement: Record the number of coughs during the exposure period. Coughs are

identified by their characteristic sound and the associated pressure changes detected by the

plethysmograph.

Data Analysis: Compare the number of coughs in the SB 235375-treated group to the

vehicle-treated group to determine the percentage of inhibition.

Logical Relationship of SB 235375 as an Antagonist
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SB 235375 acts as a competitive antagonist at the NK-3 receptor. This means it binds to the

same site as the endogenous agonist, NKB, but does not activate the receptor. By occupying

the binding site, it prevents NKB from binding and initiating the downstream signaling cascade.

Receptor Binding

Cellular Outcome

Neurokinin B (Agonist)

NK-3 Receptor

Binds to

SB 235375 (Antagonist)

Binds to & Blocks

Receptor Activation No Receptor Activation

Downstream Signaling No Downstream Signaling
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Logical Relationship of SB 235375 Action

Conclusion
SB 235375 is a highly valuable pharmacological tool for the investigation of NK-3 receptor

function. Its potency, selectivity, and limited CNS penetration allow for the specific interrogation

of peripheral NK-3 receptor-mediated pathways. The experimental protocols and data

presented in this guide provide a solid foundation for researchers and drug development

professionals to effectively utilize SB 235375 in their studies and to further unravel the complex

roles of the NK-3 receptor in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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